4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide

Catalog No.
S15817867
CAS No.
676233-44-6
M.F
C16H12FN3O3S
M. Wt
345.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]ben...

CAS Number

676233-44-6

Product Name

4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide

IUPAC Name

4-[5-(4-fluorophenyl)-4-formylpyrazol-1-yl]benzenesulfonamide

Molecular Formula

C16H12FN3O3S

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C16H12FN3O3S/c17-13-3-1-11(2-4-13)16-12(10-21)9-19-20(16)14-5-7-15(8-6-14)24(18,22)23/h1-10H,(H2,18,22,23)

InChI Key

KYHCYQHPAFPGSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2C3=CC=C(C=C3)S(=O)(=O)N)C=O)F

4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, which include a benzene sulfonamide moiety and a pyrazole ring substituted with a fluorophenyl group. The compound's structure can be broken down into three main components: the benzene sulfonamide, the pyrazole core, and the 4-fluorophenyl substituent. This combination of functional groups contributes to its potential biological activities and applications in medicinal chemistry.

, including:

  • Electrophilic Aromatic Substitution: The introduction of the sulfonamide group onto the benzene ring is often achieved through electrophilic aromatic substitution, where a sulfonyl chloride reacts with an amine derivative of the benzene compound.
  • Formation of Pyrazole: The pyrazole ring can be synthesized via condensation reactions, where hydrazine derivatives react with appropriate carbonyl compounds.
  • Formylation: The introduction of the formyl group (–CHO) into the pyrazole structure can be accomplished through formylation reactions, often using reagents like paraformaldehyde or other aldehydes under acidic or basic conditions.

These reactions not only create the desired compound but also allow for modifications that can enhance its biological activity or solubility.

Research indicates that compounds similar to 4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide exhibit significant biological activities, particularly in anti-inflammatory and antileishmanial contexts. For instance, studies have shown that derivatives of benzenesulfonamides with pyrazole rings possess antileishmanial properties against Leishmania species, suggesting a potential therapeutic application in treating leishmaniasis . Additionally, these compounds may exhibit lower cytotoxicity compared to traditional treatments like pentamidine, making them promising candidates for further development .

The synthesis of 4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide can be approached through various methods:

  • One-Pot Reactions: Utilizing microwave irradiation to facilitate rapid synthesis through one-pot reactions has been reported, allowing for efficient formation of the pyrazole and subsequent modifications.
  • Sequential Reactions: Traditional methods involve multiple steps where each functional group is introduced sequentially, starting from simpler precursors and building up to the final compound.
  • Use of Catalysts: Catalytic methods can enhance reaction rates and yields, particularly in forming carbon-carbon bonds necessary for constructing the pyrazole framework.

The unique structure of 4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide positions it as a candidate for various applications:

  • Pharmaceutical Development: Its potential as an anti-inflammatory and antileishmanial agent makes it valuable in drug discovery efforts aimed at treating these conditions.
  • Molecular Probes: The compound may serve as a molecular probe in biochemical studies due to its ability to interact with specific biological targets.
  • Chemical Research: As a synthetic intermediate, it could be used in further chemical modifications to develop new compounds with enhanced properties.

Interaction studies involving 4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide focus on its binding affinity and mechanism of action against biological targets. Molecular docking studies have been employed to predict how this compound interacts with enzymes or receptors involved in disease pathways. For example, interactions with amino acid residues critical for enzyme activity have been identified, suggesting specific binding modes that could inform further optimization of the compound's efficacy .

Several compounds share structural similarities with 4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamideChlorine instead of fluorinePotential anti-diabetic activity
4-[5-(3-Methylphenyl)-3-nitro-1H-pyrazol-1-yl]benzenesulfonamideNitro group additionExhibits varied anti-inflammatory properties
4-[5-(2-Methylphenyl)-3-thiazol-2-yl]-benzenesulfonamideThiazole ring incorporationAntimicrobial activity observed

These compounds highlight the versatility of the pyrazole-benzenesulfonamide framework and underscore the potential for developing new derivatives with targeted biological activities.

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

345.05834059 g/mol

Monoisotopic Mass

345.05834059 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

Explore Compound Types